Propanal diisopropyl acetal
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Overview
Description
1,1-Bis(1-methylethoxy)propane is an organic compound with the molecular formula C9H20O2 It is a derivative of propane where two isopropoxy groups are attached to the first carbon atom of the propane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1-Bis(1-methylethoxy)propane can be synthesized through the reaction of 1,1-dichloropropane with isopropanol in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid phase to ensure complete reaction.
Industrial Production Methods
In industrial settings, the production of 1,1-Bis(1-methylethoxy)propane may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and controlled reaction environments can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
1,1-Bis(1-methylethoxy)propane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert it into simpler hydrocarbons.
Substitution: It can undergo nucleophilic substitution reactions where the isopropoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of propane or other hydrocarbons.
Substitution: Formation of substituted propane derivatives.
Scientific Research Applications
1,1-Bis(1-methylethoxy)propane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Investigated for its potential use in biological assays and as a stabilizing agent for certain biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 1,1-Bis(1-methylethoxy)propane involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions. Its unique structure allows it to participate in various chemical transformations, making it a versatile compound in synthetic chemistry.
Comparison with Similar Compounds
Similar Compounds
1,1-Diethoxypropane: Similar structure but with ethoxy groups instead of isopropoxy groups.
1,1-Dimethoxypropane: Contains methoxy groups instead of isopropoxy groups.
1,1-Bis(2-methylethoxy)propane: Similar structure with different alkoxy groups.
Uniqueness
1,1-Bis(1-methylethoxy)propane is unique due to its specific isopropoxy groups, which impart distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in certain chemical reactions and applications where other compounds may not be as effective.
Properties
CAS No. |
4744-09-6 |
---|---|
Molecular Formula |
C9H20O2 |
Molecular Weight |
160.25 g/mol |
IUPAC Name |
1,1-di(propan-2-yloxy)propane |
InChI |
InChI=1S/C9H20O2/c1-6-9(10-7(2)3)11-8(4)5/h7-9H,6H2,1-5H3 |
InChI Key |
OMKOEKNZLXINHM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(OC(C)C)OC(C)C |
Origin of Product |
United States |
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